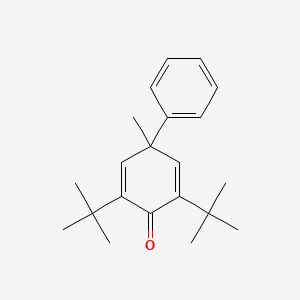![molecular formula C38H26O4 B14290366 ([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone] CAS No. 116071-71-7](/img/structure/B14290366.png)
([1,1'-Biphenyl]-4,4'-diyl)bis[(4-phenoxyphenyl)methanone]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone]: is an organic compound that belongs to the class of aromatic ketones This compound is characterized by its biphenyl core structure, which is substituted with phenoxyphenyl groups at the 4,4’ positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] typically involves the reaction of biphenyl derivatives with phenoxybenzoyl chloride under Friedel-Crafts acylation conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at a controlled temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH₄) can convert the ketone groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst like iron (Fe).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that influence cell proliferation and apoptosis, contributing to its potential anticancer properties.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler analog with a biphenyl core but lacking the phenoxyphenyl substituents.
Benzophenone: Contains a single phenyl ring substituted with a ketone group, similar to the ketone functionality in ([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone].
Diphenylmethane: Features a central methylene group connecting two phenyl rings, analogous to the biphenyl structure.
Uniqueness
([1,1’-Biphenyl]-4,4’-diyl)bis[(4-phenoxyphenyl)methanone] is unique due to its extended conjugated system and the presence of multiple functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its biphenyl core and phenoxyphenyl substituents provide a versatile framework for further functionalization and exploration in various scientific fields.
Properties
CAS No. |
116071-71-7 |
|---|---|
Molecular Formula |
C38H26O4 |
Molecular Weight |
546.6 g/mol |
IUPAC Name |
[4-[4-(4-phenoxybenzoyl)phenyl]phenyl]-(4-phenoxyphenyl)methanone |
InChI |
InChI=1S/C38H26O4/c39-37(31-19-23-35(24-20-31)41-33-7-3-1-4-8-33)29-15-11-27(12-16-29)28-13-17-30(18-14-28)38(40)32-21-25-36(26-22-32)42-34-9-5-2-6-10-34/h1-26H |
InChI Key |
UCDPHEWZZUHIRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)C(=O)C5=CC=C(C=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



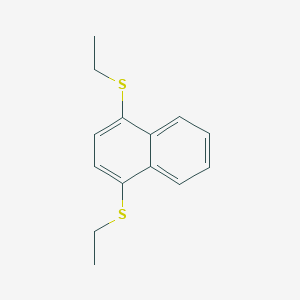

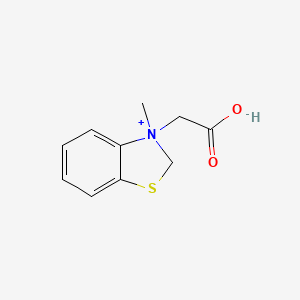
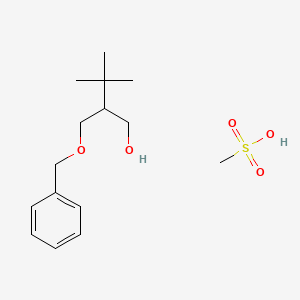
![2-{2-[Tris(4-chlorophenyl)stannyl]thiophen-3-yl}pyridine](/img/structure/B14290314.png)

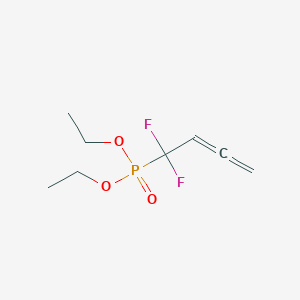
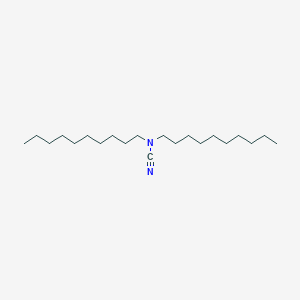
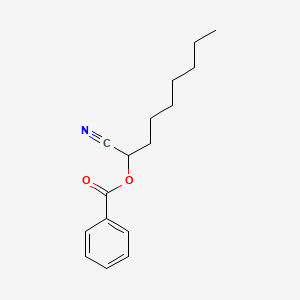

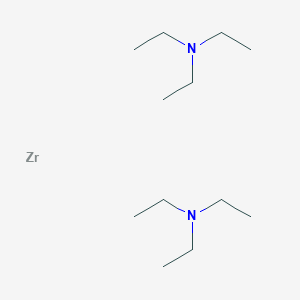
methanone](/img/structure/B14290381.png)
